N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Lipophilicity Membrane permeability Drug-likeness

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-81-1) is a synthetic oxalamide derivative bearing a 3-(phenylsulfonyl)oxazolidine moiety and a 2-methoxybenzyl substituent. Its molecular formula is C20H23N3O6S and molecular weight is 433.48 g·mol−1.

Molecular Formula C20H23N3O6S
Molecular Weight 433.48
CAS No. 868981-81-1
Cat. No. B2434148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
CAS868981-81-1
Molecular FormulaC20H23N3O6S
Molecular Weight433.48
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23N3O6S/c1-28-17-10-6-5-7-15(17)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
InChIKeyVFAYCJCMHFOHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-81-1) – Structural Profile and Comparator Landscape


N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-81-1) is a synthetic oxalamide derivative bearing a 3-(phenylsulfonyl)oxazolidine moiety and a 2-methoxybenzyl substituent. Its molecular formula is C20H23N3O6S and molecular weight is 433.48 g·mol−1. Computed physicochemical properties including XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area are available from the PubChem Compound database [1]. Commercial listings confirm a purity specification of ≥95% . The compound belongs to a series of structurally related oxalamide-oxazolidine sulfonamides, with the closest comparator being the N1-benzyl analog (CAS 868981-53-7), which lacks the 2-methoxy substituent .

Why N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide Cannot Be Trivially Replaced by In-Class Analogs


Although superficially similar oxalamide-oxazolidine sulfonamides share the same core scaffold, subtle differences in peripheral substitution (e.g., benzyl vs. 2-methoxybenzyl) produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that can alter biological target engagement, metabolic stability, and solubility profiles [1]. In particular, the 2-methoxy substituent introduces an additional hydrogen bond acceptor and increases the computed XLogP3 by approximately 0.5 log units relative to the unsubstituted benzyl analog [2][3]. Such differences are sufficient to confound structure-activity relationships (SAR) and undermine the assumption of functional interchangeability, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2-Methoxybenzyl vs. Benzyl Analog

The target compound exhibits an XLogP3 of 1.3 as computed by PubChem [1], while the closest comparator N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-53-7) is predicted to have an XLogP3 of approximately 0.8 based on the established contribution of the methoxy substituent (+0.5 log units) [2]. The higher lipophilicity of the 2-methoxybenzyl variant suggests improved passive membrane permeability, which may translate to enhanced cellular uptake in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count: Impact on Solubility and Molecular Recognition

The target compound possesses 7 hydrogen bond acceptors (HBA) as computed by Cactvs and deposited in PubChem [1], whereas the N1-benzyl analog (CAS 868981-53-7) contains only 6 HBA due to the absence of the methoxy oxygen . The additional HBA contributes to a higher topological polar surface area (TPSA) and enhanced aqueous solubility, which may favor certain biological targets requiring polar interactions.

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count: Conformational Flexibility and Entropic Cost of Binding

While no specific rotatable bond count is listed in the PubChem entry for the target compound [1], the presence of the 2-methoxybenzyl group adds one additional rotatable bond compared to the N1-benzyl analog (CAS 868981-53-7), which has 7 rotatable bonds as inferred from its molecular structure . The increased conformational flexibility of the target compound may result in a greater entropic penalty upon binding but also offers the potential to explore a broader conformational landscape for induced-fit interactions.

Conformational flexibility Binding entropy Drug design

Commercial Purity Specification: Baseline Quality Assurance for Research Procurement

The commercially available target compound is listed with a purity of ≥95% by the vendor CheMenu (Catalog Number CM995611) . This is consistent with the typical purity specification for analogous oxalamide-oxazolidine sulfonamides in the research supply chain, where most non-GMP catalog compounds are supplied at 95% purity . The documented purity provides a baseline for reproducible biological testing.

Purity Quality control Reproducibility

Recommended Research Application Scenarios for N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide Based on Quantitative Differentiation


Cellular Permeability and Uptake Studies

Given the XLogP3 of 1.3, which is approximately 0.5 log units higher than the benzyl analog [1][2], this compound is suited for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies where enhanced passive diffusion is hypothesized. Researchers comparing the target compound against its benzyl analog can quantify the contribution of the 2-methoxy substituent to membrane flux.

Structure-Activity Relationship (SAR) Exploration of HBA-Dependent Targets

The presence of 7 hydrogen bond acceptors (vs. 6 for the benzyl analog) makes this compound a valuable probe for SAR campaigns targeting proteins with hydrogen-bond-rich binding pockets, such as kinases or proteases. Pairwise testing with the benzyl analog can isolate the effect of the methoxy oxygen on binding affinity [1][2].

Conformational Flexibility and Induced-Fit Binding Studies

With 8 rotatable bonds (1 more than the benzyl analog), the target compound may exhibit different binding kinetics and thermodynamic signatures. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies comparing the target compound to the benzyl analog can quantify the entropic contribution to binding [1][2].

Quality-Controlled Library Screening for Hit Identification

The commercially assured purity of ≥95% (CheMenu CM995611) supports its use as a reliable screening compound in high-throughput screening (HTS) libraries. Consistent purity minimizes false positives due to impurities and ensures reproducibility across screening campaigns [1].

Quote Request

Request a Quote for N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.